![molecular formula C19H22BClO3 B1436395 1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- CAS No. 2246937-34-6](/img/structure/B1436395.png)
1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,2-dioxaborolane derivatives often involves borylation, hydroboration, and coupling reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Chemical Reactions Analysis
The chemical reactions involving 1,3,2-dioxaborolane derivatives are diverse. They can participate in borylation, hydroboration, and coupling reactions . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, include a refractive index of 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Inhibition of Serine Proteases
1,3,2-Dioxaborolane derivatives have been studied for their inhibitory activity against serine proteases, including thrombin. Specifically, 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes were synthesized and tested, showing effectiveness in this role (Spencer et al., 2002).
Structural and Conformational Studies
The synthesis and crystal structure of various 1,3,2-dioxaborolane compounds have been extensively researched. These studies include density functional theory (DFT) calculations, X-ray diffraction, and spectroscopy analyses to understand their molecular structure and physicochemical properties (Huang et al., 2021).
Synthesis of Stilbenes and Polyenes
1,3,2-Dioxaborolane derivatives are used in synthesizing boron-containing stilbene derivatives, which have potential applications in liquid crystal display (LCD) technology and therapeutic interventions for neurodegenerative diseases (Das et al., 2015).
Polymerization and Material Synthesis
These compounds have been utilized in the polymerization processes, particularly in the precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization, indicating their importance in the development of new materials (Yokozawa et al., 2011).
Detection of Hydrogen Peroxide in Living Cells
1,3,2-Dioxaborolane derivatives, such as 4-PYB, have been used to develop probes for detecting hydrogen peroxide in living cells. Their large Stokes shift and sensitivity make them suitable for this application (Nie et al., 2020).
Catalysis and Organic Reactions
These compounds are involved in various catalytic processes, including dehydrogenative borylation of vinylarenes and the Suzuki–Miyaura rhodium-catalyzed hydroarylation of fullerene (C60), illustrating their versatility in organic synthesis (Murata et al., 2002).
Solar Cell Applications
1,3,2-Dioxaborolane derivatives are used in the synthesis of small-molecular arylamine derivatives for stable perovskite solar cells. These compounds enhance thermal stability and hole extraction ability, contributing to the efficiency and durability of solar cells (Liu et al., 2016).
Fluorescence Emission in Nanoparticles
These compounds are crucial in synthesizing heterodifunctional polyfluorenes, which form stable nanoparticles with high fluorescence emission. This property is significant for applications in imaging and sensing technologies (Fischer et al., 2013).
Lipid-Lowering Drug Development
Certain 1,3,2-dioxaborolane derivatives exhibit lipogenesis inhibitory effects, making them potential leads in developing new lipid-lowering drugs. Their ability to suppress lipogenic gene expression is particularly noteworthy (Das et al., 2011).
Propriétés
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-7-11-17(12-8-15)22-13-14-5-9-16(21)10-6-14/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTKQLAQNPVBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chloro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine](/img/structure/B1436312.png)
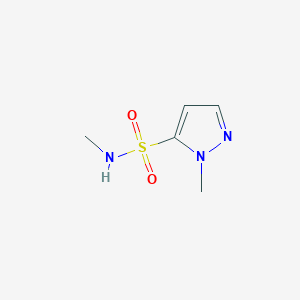
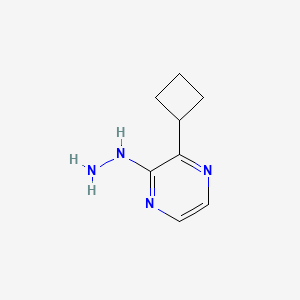
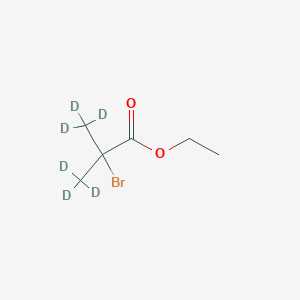
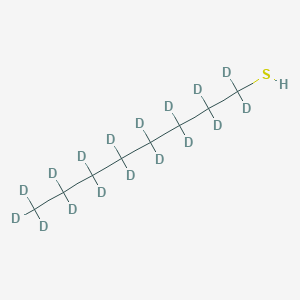
![5-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B1436322.png)
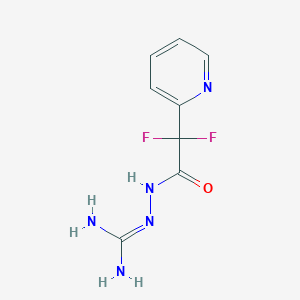
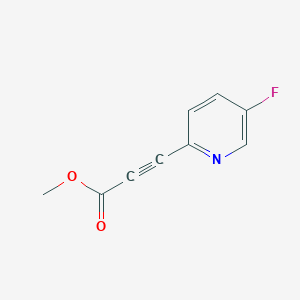
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1436328.png)
![N-[2-(2-bromoethoxy)ethyl]acetamide](/img/structure/B1436330.png)
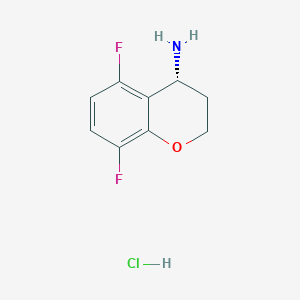
![(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1436332.png)
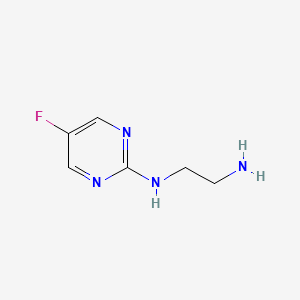
![N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine](/img/structure/B1436334.png)